

Technical Whitepaper: (S)-Chroman-3-amine Hydrochloride

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Compound of Interest

Compound Name: (S)-chroman-3-amine hydrochloride
CAS No.: 59108-54-2
Cat. No.: B1401249

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Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry[1]

Executive Summary

(S)-Chroman-3-amine hydrochloride (CAS: 211506-60-4) represents a "privileged structure" in modern drug discovery. As a conformationally constrained analogue of phenethylamine and a cyclic ether isostere, it offers unique vectors for π -stacking and hydrogen bonding that flexible acyclic amines cannot provide. This guide details the physicochemical properties, stereoselective synthesis, and analytical protocols required to utilize this scaffold effectively in lead optimization, particularly for GPCR ligands and enzyme inhibitors.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The utility of (S)-chroman-3-amine HCl lies in its rigid bicyclic framework, which reduces the entropic penalty of binding to protein targets. Below are the validated chemical constants and

properties.

Table 1: Physicochemical Specifications

Property	Specification	Notes
IUPAC Name	(3S)-3,4-dihydro-2H-chromen-3-amine hydrochloride	
CAS Number	211506-60-4 (S-isomer HCl)	18518-71-3 (Racemic HCl)
Molecular Formula	C ₉ H ₁₂ ClNO	Free base: C ₉ H ₁₁ NO
Molecular Weight	185.65 g/mol	Free base: 149.19 g/mol
Appearance	White to pale yellow crystalline solid	Hygroscopic; store under inert gas
Solubility	High: Water, Methanol, DMSO Low: Hexanes, Et ₂ O	Salt form dissociates in aqueous media
Chirality	(S)-Enantiomer	Determined by C3 stereocenter
H-Bond Donors/Acceptors	3 Donors / 1 Acceptor	Includes ammonium protons
pKa (Calculated)	~9.5 (Conjugate acid)	Typical for secondary alkyl amines

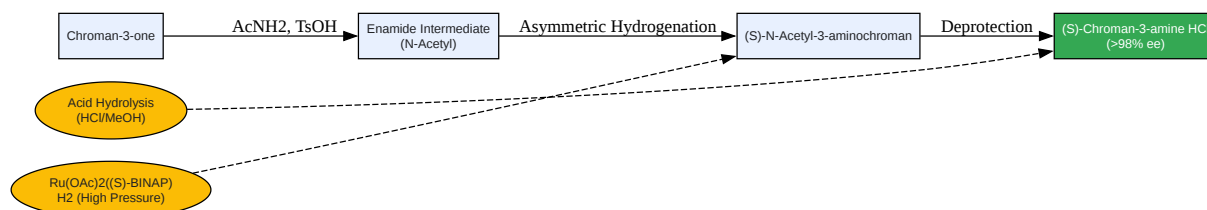
Structural Insight: The chroman ring system forces the amine into a specific spatial orientation relative to the aromatic ring. Unlike flexible phenyl-alkyl amines, the oxygen atom at position 1 introduces an electronic dipole and a hydrogen bond acceptor site that is fixed relative to the amine, often enhancing selectivity for serotonergic (5-HT) and adrenergic receptors.

Stereoselective Synthesis & Manufacturing

Accessing the enantiopure (S)-isomer is critical, as biological activity often resides in a single enantiomer. Two primary workflows are employed: Asymmetric Hydrogenation (preferred for scale) and Chiral Resolution (common in early discovery).

2.1 Pathway A: Asymmetric Hydrogenation (Catalytic Route)

This route utilizes a transition metal catalyst (typically Ruthenium or Rhodium) with a chiral phosphine ligand to hydrogenate an enamide precursor.



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Figure 1: Catalytic asymmetric synthesis route ensuring high enantiomeric excess (ee).

2.2 Pathway B: Classical Resolution

For smaller batches, racemic chroman-3-amine is resolved using chiral acids (e.g., tartaric acid or mandelic acid).

- Salt Formation: React racemate with (S)-Mandelic acid.
- Crystallization: The (S,S)-diastereomeric salt crystallizes preferentially from EtOH/Water.
- Free Basing: Treat salt with NaOH, extract, and reform HCl salt.

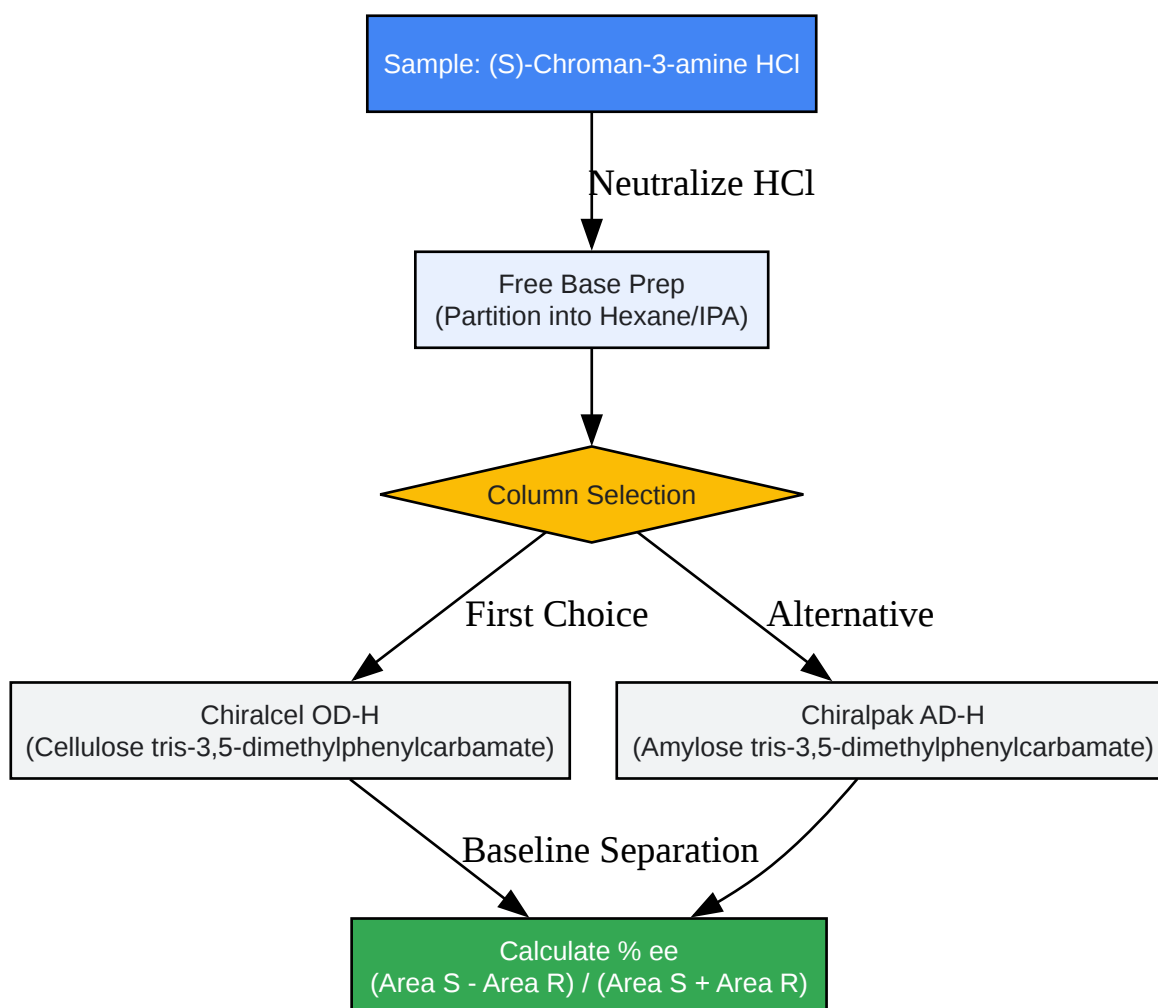
Analytical Characterization & Quality Control

Verifying the enantiomeric purity is the most critical quality attribute (CQA). Standard reverse-phase HPLC is insufficient; Chiral Normal Phase HPLC is the gold standard.

Method Development Protocol: Chiral HPLC

- Column: Polysaccharide-based (e.g., Chiralcel OD-H or Lux Cellulose-1).
- Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

- Role of DEA: The amine functionality causes peak tailing on silica supports. DEA acts as a competing base, sharpening the peak shape.
- Detection: UV at 210 nm (absorption of the benzene ring).



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Figure 2: Decision tree for determining enantiomeric purity via Chiral HPLC.

Handling, Stability, and Safety

As a hydrochloride salt, the compound is relatively stable but requires specific handling to prevent hygroscopicity-induced degradation.

- Storage: Store at 2–8°C in a tightly sealed container. Desiccate if possible.[1]

- Hygroscopicity: The HCl salt will absorb atmospheric moisture, which can alter weighing accuracy and lead to hydrolysis over long periods.
- Safety Profile (GHS Classifications):
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2][3]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory to avoid inhalation of fine dust.

Applications in Drug Discovery[6][8]

The (S)-chroman-3-amine scaffold serves as a robust building block for:

- GPCR Ligands: The distance between the basic nitrogen and the aromatic centroid mimics the pharmacophore of serotonin and dopamine.
- Peptidomimetics: It acts as a constrained amino acid analogue, reducing the conformational freedom of peptide backbones in protease inhibitors.
- Fragment-Based Design: Its low molecular weight (MW < 200) and high solubility make it an ideal "fragment" for crystallographic screening.

Case Study: 5-HT Receptor Antagonists Researchers have utilized the chroman-3-amine core to lock the ethylamine side chain of 5-HT ligands into a gauche conformation, significantly increasing binding affinity compared to the open-chain analog.

References

- Synthesis & Catalysis: Journal of Organic Chemistry, "Enantioselective Hydrogenation of Cyclic Enamides," . (General methodology reference).

- Chemical Properties: PubChem Compound Summary for CID 9904672 (Related Analog Data), .
- Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Chroman-3-amine HCl, .
- Chiral Analysis: Journal of Chromatography A, "Separation of enantiomers of chiral amines using polysaccharide-based stationary phases," .
- Medicinal Application: Bioorganic & Medicinal Chemistry Letters, "Structure-activity relationships of chroman derivatives," .

(Note: Specific melting points and rotation values should always be experimentally verified against a certified reference standard due to polymorphic variations in salt forms.)

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Sources

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